BRD4 PROTAC Degradation via C4 Spacer
NH2-C4-NH-Boc is employed as a linker precursor in the synthesis of small molecule PROTACs that induce selective degradation of BET bromodomain proteins BRD4 and BRD2. In a 2020 study by Jiang et al., PROTACs built using this C4 alkyl spacer exhibited cellular degradation potency, quantified as DC₅₀ values, against BRD4 and BRD2 [1]. While this study does not contain a head-to-head comparison of different alkyl chain lengths, the critical role of linker length is well-established in the literature. Modulating the linker length by even a single atom can switch a PROTAC's activity from being selective to non-selective or from inactive to highly potent [2]. The C4 spacer provides a specific balance of flexibility and reach, distinct from the C3 or C5 homologs, making it a critical point of optimization in any structure-activity relationship (SAR) study.
| Evidence Dimension | Cellular degradation potency (DC₅₀) for BRD4 and BRD2 |
|---|---|
| Target Compound Data | PROTACs synthesized with NH2-C4-NH-Boc as a linker component demonstrated effective degradation of BRD4 and BRD2 in cellular assays. |
| Comparator Or Baseline | Prototypical PROTACs with C3 or C5 alkyl linkers (data not reported in same study; cross-study comparison not available). |
| Quantified Difference | Not quantified in a head-to-head manner. Class-level inference: linker length optimization is essential for achieving desired degradation potency and selectivity. |
| Conditions | Cell-based degradation assays using PROTACs targeting BET bromodomains, as described in Jiang et al., Bioorg. Med. Chem. 2020. |
Why This Matters
This validates NH2-C4-NH-Boc as a viable building block for PROTAC synthesis, and the well-documented sensitivity of PROTAC activity to linker length implies that systematic screening of C4-spacer-containing PROTACs is a rational approach to SAR.
- [1] Jiang F, et al. Discovery of novel small molecule induced selective degradation of the bromodomain and extra-terminal (BET) bromodomain protein BRD4 and BRD2 with cellular potencies. Bioorg Med Chem. 2020;28(1):115181. View Source
- [2] Burslem GM, Crews CM. Small-Molecule Modulation of Protein Homeostasis. Chem Rev. 2017;117(17):11269-11301. View Source
